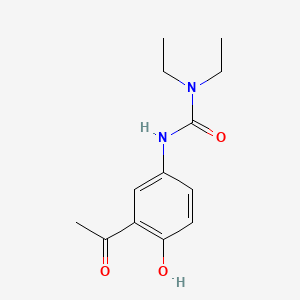
((2S,5R)-5-(2,6-Diamino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminopurine 2’,3’-dideoxyriboside is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains modifications that make it a valuable tool in scientific research, particularly in the fields of virology and molecular biology. This compound has shown potential in inhibiting viral replication, making it a candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminopurine 2’,3’-dideoxyriboside typically involves the condensation of 2,6-diaminopurine with a protected form of 2’,3’-dideoxyribose. The reaction is usually carried out in the presence of a strong acid catalyst, such as trifluoroacetic acid, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminopurine 2’,3’-dideoxyriboside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Scientific Research Applications
2,6-Diaminopurine 2’,3’-dideoxyriboside has several applications in scientific research:
Molecular Biology: The compound is used in studies involving nucleic acid synthesis and repair mechanisms.
Prebiotic Chemistry: Research suggests that it could have played a role in the formation of prebiotic RNA and DNA oligomers, enhancing the photostability of these structures under UV radiation.
Mechanism of Action
The mechanism by which 2,6-Diaminopurine 2’,3’-dideoxyriboside exerts its effects involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication. The compound’s ability to repair cyclobutane pyrimidine dimers (CPDs) under prebiotic conditions highlights its potential role in enhancing the stability of genetic material .
Comparison with Similar Compounds
2,6-Diaminopurine: A related compound that also shows potential in nucleic acid research.
2’,3’-Dideoxyadenosine: Another nucleoside analog with antiviral properties.
Uniqueness: 2,6-Diaminopurine 2’,3’-dideoxyriboside is unique due to its dual functionality in both inhibiting viral replication and enhancing the photostability of nucleic acids. This dual role makes it a valuable compound in both modern and prebiotic chemistry research .
Properties
CAS No. |
107550-73-2 |
|---|---|
Molecular Formula |
C10H14N6O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
[(2S,5R)-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H4,11,12,14,15)/t5-,6+/m0/s1 |
InChI Key |
OABUIHOVHQHUAO-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N |
| 107550-73-2 | |
Synonyms |
2,6-diaminopurine 2',3'-dideoxyriboside 2-amino-2',3'-dideoxyadenosine ddDAPR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


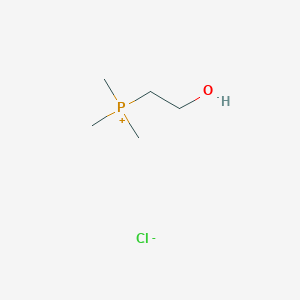
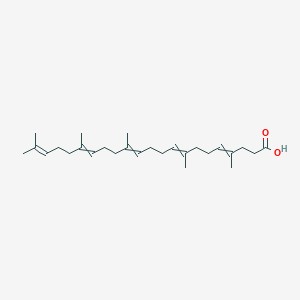
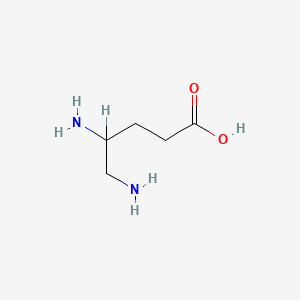
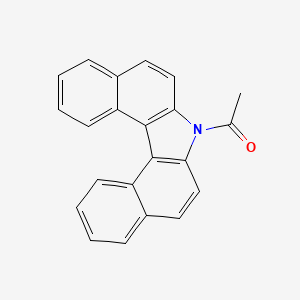



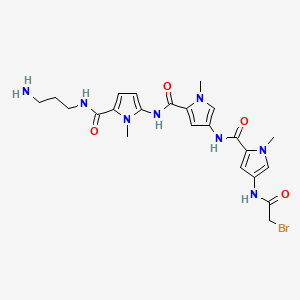
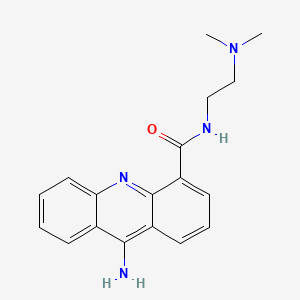

![(4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1195606.png)


